Cas no 2098045-42-0 (2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile)

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a specialized organic compound featuring a pyrazole ring and trifluoromethyl substituent. This compound exhibits notable stability and reactivity, making it ideal for various chemical reactions and applications. Its unique structure contributes to its effectiveness in synthetic organic chemistry, particularly in the synthesis of complex molecules.
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile structure
2098045-42-0 structure
Product name:2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
CAS No:2098045-42-0
MF:C8H8F3N3
MW:203.16443157196
CID:5725361
PubChem ID:121211707

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • starbld0035531
    • F2198-2107
    • 2098045-42-0
    • 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
    • 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
    • AKOS026721852
    • Inchi: 1S/C8H8F3N3/c1-2-6-5-7(8(9,10)11)13-14(6)4-3-12/h5H,2,4H2,1H3
    • InChI Key: FQJNWSLKTRUGEC-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CC)N(CC#N)N=1)(F)F

Computed Properties

  • Exact Mass: 203.06703175g/mol
  • Monoisotopic Mass: 203.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.6Ų

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-2107-1g
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2098045-42-0 95%+
1g
$335.0 2023-09-06
Life Chemicals
F2198-2107-5g
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2098045-42-0 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-2107-2.5g
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2098045-42-0 95%+
2.5g
$670.0 2023-09-06
TRC
E179096-100mg
2-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile
2098045-42-0
100mg
$ 95.00 2022-06-02
Life Chemicals
F2198-2107-0.25g
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2098045-42-0 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-2107-10g
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2098045-42-0 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F2198-2107-0.5g
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
2098045-42-0 95%+
0.5g
$318.0 2023-09-06
TRC
E179096-500mg
2-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile
2098045-42-0
500mg
$ 320.00 2022-06-02
TRC
E179096-1g
2-(5-ethyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile
2098045-42-0
1g
$ 475.00 2022-06-02

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile Related Literature

Additional information on 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2098045-42-0): An Overview of a Promising Compound in Pharmaceutical Research

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2098045-42-0) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The chemical structure of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is characterized by a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, along with an acetonitrile moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The trifluoromethyl group, in particular, is known for its electron-withdrawing effect, which can enhance the stability and metabolic resistance of the compound. This makes it an attractive candidate for drug development.

The synthesis of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has been reported in several studies. One common method involves the reaction of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole with cyanoacetic acid in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, followed by deprotonation to form the desired product. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final compound.

Recent research has focused on exploring the biological activities of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess antiviral activity against several viral strains, including influenza and herpes simplex viruses. These findings suggest that 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile could be a valuable lead compound for developing new therapeutic agents.

In the realm of cancer research, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has shown promise as a potential anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile have also been investigated. Studies have shown that it exhibits favorable oral bioavailability and good tissue distribution, making it suitable for oral administration. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

In conclusion, 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2098045-42-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

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